molecular formula C9H8O2S B8581186 5-methoxy-1-benzothiophen-6-ol

5-methoxy-1-benzothiophen-6-ol

Cat. No.: B8581186
M. Wt: 180.23 g/mol
InChI Key: UJEXMZORGCPCOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methoxy-1-benzothiophen-6-ol is a heterocyclic compound that features a benzene ring fused to a thiophene ring, with hydroxyl and methoxy substituents. This compound is part of the broader class of benzo[b]thiophenes, which are known for their diverse applications in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing benzo[b]thiophenes involves the aryne reaction with alkynyl sulfides. This one-step synthesis is notable for its functional group tolerance and versatility in C2 functionalizations . Another method includes the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide .

Industrial Production Methods

Industrial production of benzo[b]thiophenes often employs transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. These methods are efficient and scalable, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-methoxy-1-benzothiophen-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Scientific Research Applications

5-methoxy-1-benzothiophen-6-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methoxy-1-benzothiophen-6-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methoxy-1-benzothiophen-6-ol is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical and biological properties. These functional groups can enhance its solubility, reactivity, and potential as a bioactive compound .

Properties

Molecular Formula

C9H8O2S

Molecular Weight

180.23 g/mol

IUPAC Name

5-methoxy-1-benzothiophen-6-ol

InChI

InChI=1S/C9H8O2S/c1-11-8-4-6-2-3-12-9(6)5-7(8)10/h2-5,10H,1H3

InChI Key

UJEXMZORGCPCOL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CS2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
[Cu]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1cc2cc(C(=O)O)sc2cc1O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of the product from Step C (8 g), copper dust (2 g) and quinoline (40 mL) was heated under reflux for two hours. The hot reaction mixture was poured onto crushed ice (200 g), acidified with 6N hydrochloric acid and filtered. The filtrate was washed with saturated sodium chloride solution, dried (Na2SO4) and filtered and the solvent was evaporated in vacuo, leaving 5 g of waxy solid.
Name
product
Quantity
8 g
Type
reactant
Reaction Step One
Name
copper
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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